ethyl 2-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate

Description

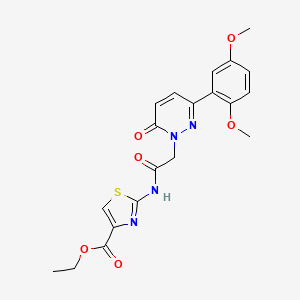

Ethyl 2-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazinone core substituted with a 2,5-dimethoxyphenyl group, linked via an acetamido bridge to a thiazole ring bearing an ethyl carboxylate moiety. This structure integrates multiple pharmacophoric elements: the pyridazinone scaffold is associated with kinase inhibition and anti-inflammatory activity , while the thiazole-carboxylate group enhances solubility and bioavailability . The compound is synthesized through a multi-step process involving cyclocondensation, amide coupling, and esterification, as described in analogous pyridazinone-thiazole derivatives .

Properties

IUPAC Name |

ethyl 2-[[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S/c1-4-30-19(27)15-11-31-20(21-15)22-17(25)10-24-18(26)8-6-14(23-24)13-9-12(28-2)5-7-16(13)29-3/h5-9,11H,4,10H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHMGXGHBVMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiazole moiety and a pyridazinone structure, which are known for their diverse biological properties. The molecular formula is , with a molecular weight of approximately 396.44 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O4S |

| Molecular Weight | 396.44 g/mol |

| Notable Functional Groups | Thiazole, Pyridazinone |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds with thiazole and pyridazine rings exhibit broad-spectrum activity against various bacterial strains. For instance, derivatives of similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole derivatives. This compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Preliminary studies suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been explored in several studies. Thiazole derivatives are often associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study investigated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with the most active derivative achieving an inhibition zone of 19 mm at a concentration of 500 μg/disk .

- Anticancer Mechanism : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways. This compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazinone-thiazole hybrids, which are increasingly studied for their pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

| Compound Name / Structure | Molecular Weight (g/mol) | Key Substituents | Solubility (mg/mL) | logP | IC50 (MCF-7 cells, μM) | Key Biological Targets |

|---|---|---|---|---|---|---|

| Ethyl 2-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate | 471.47 | 2,5-Dimethoxyphenyl, ethyl carboxylate | Not reported | ~2.8* | Not reported | Hypothesized: CDK2, EGFR |

| Ethyl 2-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate | 445.89 | 4-Chlorophenyl, ethyl carboxylate | 0.12 | 3.1 | 12.3 ± 1.5 | CDK2 (IC50 = 0.89 μM) |

| Methyl 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)thiazole-5-carboxylate | 401.39 | 3,4-Dimethoxyphenyl, methyl carboxylate | 0.35 | 2.5 | 8.7 ± 0.9 | EGFR (IC50 = 1.2 μM) |

| Ethyl 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)thiazole-4-carboxamide | 385.42 | 2-Methoxyphenyl, carboxamide | 0.08 | 3.4 | 15.6 ± 2.1 | Apoptosis induction |

*Estimated using computational tools (e.g., ChemAxon).

Key Findings

Substituent Effects on Activity :

- The 2,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions with kinase ATP-binding pockets compared to 4-chlorophenyl or 3,4-dimethoxyphenyl analogs, though this requires experimental validation .

- Ethyl carboxylate substituents improve aqueous solubility (e.g., 0.12 mg/mL for the 4-chlorophenyl analog) relative to methyl esters or carboxamides, critical for oral bioavailability .

Biological Activity: Analogs with 3,4-dimethoxyphenyl groups exhibit superior cytotoxicity (IC50 = 8.7 μM) compared to mono-methoxy or halogenated derivatives, suggesting methoxy positioning impacts DNA intercalation or kinase binding . The target compound’s hypothesized CDK2/EGFR inhibition aligns with its structural similarity to analogs showing low micromolar kinase inhibition (e.g., CDK2 IC50 = 0.89 μM for the 4-chlorophenyl variant) .

Pharmacokinetic Properties: Higher logP values (e.g., 3.1 for 4-chlorophenyl analog) correlate with reduced solubility but improved membrane permeability, a trade-off critical for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.